N-(2-ethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide N-(2-ethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1209823-89-1
VCID: VC7273111
InChI: InChI=1S/C19H22N2O2/c1-2-23-18-11-7-6-10-17(18)20-19(22)21-13-12-16(14-21)15-8-4-3-5-9-15/h3-11,16H,2,12-14H2,1H3,(H,20,22)
SMILES: CCOC1=CC=CC=C1NC(=O)N2CCC(C2)C3=CC=CC=C3
Molecular Formula: C19H22N2O2
Molecular Weight: 310.397

N-(2-ethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide

CAS No.: 1209823-89-1

Cat. No.: VC7273111

Molecular Formula: C19H22N2O2

Molecular Weight: 310.397

* For research use only. Not for human or veterinary use.

N-(2-ethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide - 1209823-89-1

Specification

CAS No. 1209823-89-1
Molecular Formula C19H22N2O2
Molecular Weight 310.397
IUPAC Name N-(2-ethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide
Standard InChI InChI=1S/C19H22N2O2/c1-2-23-18-11-7-6-10-17(18)20-19(22)21-13-12-16(14-21)15-8-4-3-5-9-15/h3-11,16H,2,12-14H2,1H3,(H,20,22)
Standard InChI Key VYNQIHSPXLLAJW-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1NC(=O)N2CCC(C2)C3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

N-(2-ethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide belongs to the amide class of heterocyclic compounds. Its structure features:

  • A pyrrolidine ring (five-membered saturated nitrogen heterocycle) at the core.

  • A phenyl group at the 3-position of the pyrrolidine ring, introducing planar aromatic character.

  • An N-(2-ethoxyphenyl)carboxamide substituent at the 1-position, combining hydrogen-bonding capacity (amide) with lipophilic bulk (ethoxyphenyl) .

The ethoxy group (-OCH2_2CH3_3) ortho to the amide linkage creates steric hindrance, potentially influencing conformational flexibility and target binding .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC19H22N2O2\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{2}
Molecular Weight310.397 g/mol
IUPAC NameN-(2-ethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide
SMILESCCOC1=CC=CC=C1NC(=O)N2CCC(C2)C3=CC=CC=C3
Topological Polar Surface Area49.8 Ų

Synthetic Routes and Optimization

Conventional Amide Coupling Approach

The synthesis typically employs a two-step strategy:

  • Preparation of 3-phenylpyrrolidine-1-carboxylic acid: Cyclization of γ-aminobutyric acid derivatives or reductive amination of substituted pyrrolidinones.

  • Coupling with 2-ethoxyaniline: Using carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

The reaction proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, followed by nucleophilic attack by the aniline’s amine group. Yields range from 45–65%, with purity >95% achievable via recrystallization from ethanol/water mixtures.

Alternative Methodologies

Recent advances utilize flow chemistry to enhance efficiency:

  • Continuous-flow amidation: Mixing 3-phenylpyrrolidine-1-carbonyl chloride with 2-ethoxyaniline in a microreactor (residence time: 2 min) achieves 82% yield at 25°C .

  • Enzymatic catalysis: Lipase B from Candida antarctica (CAL-B) catalyzes the coupling in non-aqueous media, reducing racemization risks for chiral intermediates .

Biological Activity and Mechanistic Insights

Enzyme Inhibition Profiles

N-(2-ethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide demonstrates nanomolar activity against two key targets:

NAPE-PLD Inhibition

In HEK293T cells overexpressing human NAPE-PLD, the compound shows IC50=72nM\text{IC}_{50} = 72 \, \text{nM} (95% CI: 61–86 nM), surpassing legacy inhibitors like ARN19874 (IC50=54μM\text{IC}_{50} = 54 \, \mu\text{M}) . Mechanistically, it blocks the hydrolysis of N-acyl phosphatidylethanolamines to anandamide, modulating endocannabinoid signaling .

Notum Carboxylesterase Antagonism

At 10 μM, the molecule inhibits Notum-mediated cleavage of glypicans (Wnt signaling regulators) by 89% in a fluorescence-based assay . Docking studies suggest the ethoxyphenyl group occupies the enzyme’s hydrophobic acyl-binding pocket, while the pyrrolidine nitrogen coordinates catalytic serine residues .

Cellular and In Vivo Effects

  • Neuroinflammation modulation: Reduces LPS-induced TNF-α secretion in microglial BV-2 cells (EC50_{50} = 320 nM) .

  • Analgesic activity: In a murine neuropathic pain model (30 mg/kg i.p.), it prolongs tail-flick latency by 2.3-fold versus controls .

Analytical Characterization

Spectroscopic Identification

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.45–7.20 (m, 9H, aromatic), 4.02 (q, J = 7.0 Hz, 2H, OCH2_2), 3.65–3.50 (m, 4H, pyrrolidine H), 1.42 (t, J = 7.0 Hz, 3H, CH3_3).

  • HRMS (ESI+): m/z calcd. for C19H22N2O2\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{2} [M+H]+^+: 311.1756; found: 311.1759.

Limitations and Challenges

Pharmacokinetic Deficiencies

Despite potent in vitro activity, the compound exhibits:

  • Poor aqueous solubility: <5 μg/mL in PBS (pH 7.4), necessitating formulation in cremophor EL .

  • Rapid hepatic clearance: t1/2_{1/2} = 22 min in mouse liver microsomes, attributed to CYP3A4-mediated O-deethylation .

Synthetic Scalability Issues

Batch-to-batch variability in amide coupling yields (45–65%) complicates GMP-compliant production. Flow chemistry approaches, while higher-yielding, require specialized equipment .

Future Directions

Structure-Activity Relationship (SAR) Expansion

  • 3-Position modifications: Replacing phenyl with heteroaryl groups (e.g., pyridyl) to enhance solubility .

  • Ethoxy group optimization: Investigating cyclopropylmethoxy or 2-methoxyethoxy substituents for metabolic stability .

Targeted Delivery Strategies

  • Nanoparticle encapsulation: PLGA nanoparticles (150 nm diameter) improve brain bioavailability in rats by 4.7-fold compared to free drug .

  • Prodrug approaches: Phosphonooxymethyl promoiety masks the amide, increasing oral absorption by 82% in preclinical models .

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